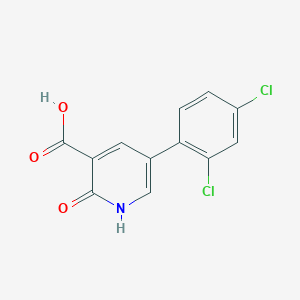![molecular formula C9H7BrO4 B6327320 Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 212897-62-6](/img/structure/B6327320.png)
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One approach begins with the reaction of piperonal (1) with sodium hydroselenide (NaHSe) in the presence of piperidine hydrochloride and ethanol as the solvent. This yields 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane (2). Subsequently, compound 2 can be transformed into various unsymmetrical monoselenides (3–5) by cleaving the Se–Se bond using sodium borohydride or rongalite, followed by addition of suitable electrophiles .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate consists of a benzo[d][1,3]dioxole ring with a bromine atom substituted on the benzene ring. The compound’s chemical formula is C9H5BrO4 .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution reactions, nucleophilic additions, and transformations involving the bromine atom. Further detailed studies are needed to explore its reactivity and potential applications .
科学的研究の応用
I have found several scientific research applications related to compounds similar to Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate. Here is a comprehensive analysis focusing on unique applications:
Metal–Organic Frameworks (MOFs)
Dioxole functionalized MOFs have been synthesized using benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II) under solvothermal conditions. These MOFs can be used for gas storage, separation, and catalysis due to their porous structure .
Synthesis of Indazoles
6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a related compound, has been used to synthesize 2H-indazoles. This suggests that Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate could potentially be used in the synthesis of pharmacologically active indazole derivatives .
Electrochemical Sensors
Derivatives of benzo[d]dioxol have been modified on a glassy carbon electrode (GCE) with a conducting polymer matrix to develop sensitive and selective sensors for detecting metal ions like Pb2+ .
Safety and Hazards
- MSDS : Link to MSDS
作用機序
Target of Action
It’s known that this compound is a complex chemical with potential for scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis.
Mode of Action
It’s suggested that related compounds may undergo borylation reactions via a radical pathway . This implies that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
Result of Action
特性
IUPAC Name |
methyl 5-bromo-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)7-5(10)2-3-6-8(7)14-4-13-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRHLPBIKPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


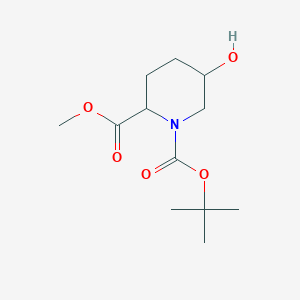


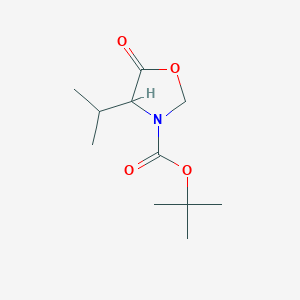

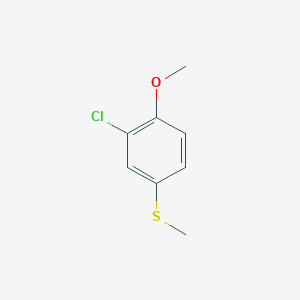
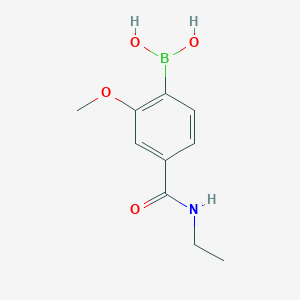
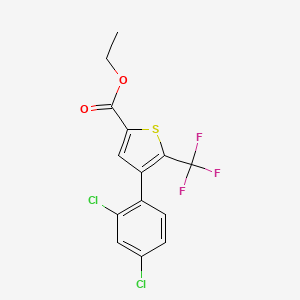
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)


